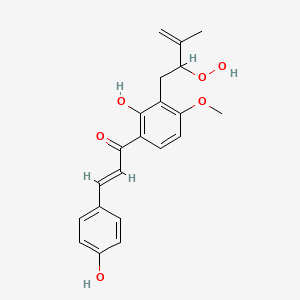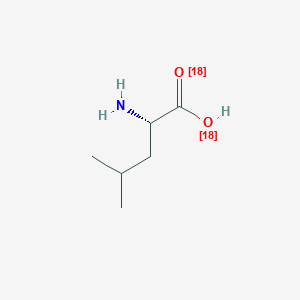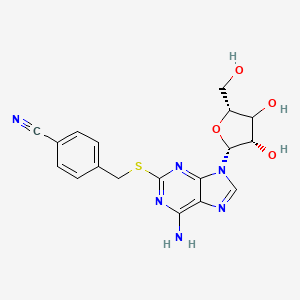
Lyso iGB3-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lyso iGB3-d7, also known as Isoglobotriaosylsphingosine (d7), is a deuterated derivative of Lyso iGB3. It is a β-linked glycolipid and a truncated form of isoglobotriaosylceramide (iGb3). The compound is often used in scientific research due to its unique properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lyso iGB3-d7 involves the deuteration of Lyso iGB3. The process typically includes the following steps:
Starting Material: The synthesis begins with isoglobotriaosylceramide (iGb3).
Deuteration: The hydrogen atoms in the molecule are replaced with deuterium atoms. This is achieved through a series of chemical reactions involving deuterated reagents.
Purification: The final product is purified using techniques such as thin-layer chromatography (TLC) to ensure a high level of purity (99%).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Automated Systems: Automated systems are employed to control reaction conditions precisely.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lyso iGB3-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an alcohol solvent.
Substitution: Halogens, in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used in further research and applications .
Scientific Research Applications
Lyso iGB3-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Employed in studies of glycolipid metabolism and function.
Medicine: Investigated for its potential role in therapeutic applications, particularly in the context of lysosomal storage disorders.
Industry: Utilized in the development of diagnostic tools and assays
Mechanism of Action
The mechanism of action of Lyso iGB3-d7 involves its interaction with specific molecular targets and pathways. As a glycolipid, it plays a role in cellular signaling and membrane structure. The deuterated form enhances its stability and allows for precise tracking in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
Lyso iGB3: The non-deuterated form of Lyso iGB3-d7.
Globotriaosylsphingosine: Another glycolipid with similar structural features.
Psychosine: A related sphingolipid with different biological functions
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed metabolic studies. This makes it particularly valuable in research applications where precise tracking and quantitation are required .
Properties
Molecular Formula |
C36H67NO17 |
|---|---|
Molecular Weight |
793.0 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)28(45)32(24(18-40)52-34)53-36-31(48)33(26(43)23(17-39)51-36)54-35-29(46)27(44)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1/i1D3,2D2,3D2 |
InChI Key |
GXPHXESAKLYCBH-HUSAQIIJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)






